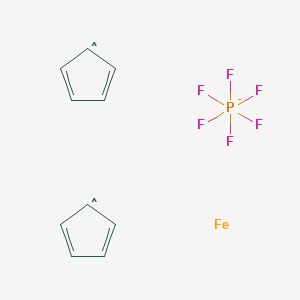

Ferrocenium hexafluorophosphate

Description

BenchChem offers high-quality Ferrocenium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocenium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

11077-24-0 |

|---|---|

Molecular Formula |

C10H10F6FeP |

Molecular Weight |

330.99 g/mol |

IUPAC Name |

bis(cyclopenta-1,3-diene);iron(3+);hexafluorophosphate |

InChI |

InChI=1S/2C5H5.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H;;/q3*-1;+3 |

InChI Key |

KCBDEJRPOSJAEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Ferrocenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for ferrocenium (B1229745) hexafluorophosphate (B91526), a pivotal one-electron oxidizing agent in organometallic chemistry and a valuable reagent in various research and development applications. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical processes through logical diagrams.

Introduction

Ferrocenium hexafluorophosphate, with the chemical formula [Fe(C₅H₅)₂]PF₆, is an organometallic salt composed of the ferrocenium cation, [Fe(C₅H₅)₂]⁺, and the hexafluorophosphate anion, PF₆⁻.[1] This dark blue, paramagnetic solid is widely utilized as a mild and reliable one-electron oxidant in organic and organometallic synthesis.[2][3] Its utility is underscored by the well-behaved and reversible nature of the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, which is frequently employed as a standard reference in non-aqueous electrochemistry.[2] The synthesis of ferrocenium hexafluorophosphate typically involves the one-electron oxidation of its neutral precursor, ferrocene.[2] This guide will explore the prevalent chemical and electrochemical methods for its preparation and subsequent purification.

Synthesis Methodologies

The generation of the ferrocenium cation from ferrocene can be achieved through both chemical and electrochemical oxidation. The choice of method often depends on the desired scale, purity requirements, and available equipment.

Chemical Oxidation

Chemical oxidation is the most common and commercially practiced method for synthesizing ferrocenium hexafluorophosphate.[2] This approach involves the use of a suitable oxidizing agent to abstract one electron from the iron center of ferrocene, followed by the precipitation of the ferrocenium cation with a source of hexafluorophosphate anions.

A general workflow for the chemical synthesis is depicted below:

References

Physical and chemical properties of Ferrocenium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenium (B1229745) hexafluorophosphate (B91526), with the chemical formula [Fe(C₅H₅)₂]PF₆, is an organometallic compound that has garnered significant attention in various scientific fields.[1] This salt consists of the ferrocenium cation, [Fe(C₅H₅)₂]⁺, and the hexafluorophosphate anion, PF₆⁻.[1] It presents as a dark blue or black crystalline powder and is paramagnetic in nature.[1] The compound is notable for its role as a one-electron oxidizing agent, and its reduced form, ferrocene (B1249389), is a stable and easily separable product.[1] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a widely accepted standard in non-aqueous electrochemistry due to its reversible Fe(II)/Fe(III) transition.[2] This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of Ferrocenium hexafluorophosphate, with a particular focus on its relevance to drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of Ferrocenium hexafluorophosphate are summarized in the tables below, providing a ready reference for researchers.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀F₆FeP | [1] |

| Molar Mass | 331.00 g/mol | [3] |

| Appearance | Dark blue or black crystalline powder | [1] |

| Solubility | Soluble in acetonitrile. Poorly soluble in apolar solvents. | [1] |

| Stability | Stable under regular conditions, but may decompose at high temperatures, high humidity, or under light. Incompatible with strong oxidizing agents. | [3] |

| Magnetic Property | Paramagnetic | [1] |

Crystallographic Data

| Property | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Lattice Constants | a = 13.429(3) Å, b = 9.547(2) Å, c = 9.499(2) Å | [1] |

| β = 93.31(3)° | [1] | |

| Lattice Volume (V) | 1215.8(5) ų | [1] |

| Density (Calculated) | 1.808 g/cm³ | [1] |

| Average Fe-C Bond Length | 2.047 Å | [1] |

Electrochemical Properties

| Property | Value | Conditions | Reference(s) |

| Redox Potential (Fc⁺/Fc) | +0.641 V | vs. Normal Hydrogen Electrode (NHE) in 0.1 M NBu₄PF₆/acetonitrile | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical analysis of Ferrocenium hexafluorophosphate are crucial for reproducible research.

Chemical Synthesis of Ferrocenium Hexafluorophosphate

This protocol describes the synthesis via chemical oxidation of ferrocene.

Materials:

-

Ferrocene (Fe(C₅H₅)₂)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Ammonium Hexafluorophosphate (NH₄PF₆)

-

Distilled Water

-

Ethanol

-

Schlenk flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a small Schlenk flask, dissolve 0.5 g of ferrocene in a mixture of 2 mL of acetone and 8 mL of distilled water.[4]

-

Quickly weigh 0.55 g of anhydrous FeCl₃ and add it to the ferrocene solution.[4]

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes. The solution will turn a deep blue color.[4]

-

Prepare a solution of 0.5 g of NH₄PF₆ in 5 mL of water and add it to the reaction mixture.[4]

-

To precipitate the product, add 10 mL of ethanol.[1]

-

Cool the mixture in an ice bath for 20 minutes to ensure complete precipitation.[4]

-

Collect the dark blue crystalline product by filtration in air.[4]

-

Wash the product with ice-cold water and allow it to air dry.[4]

-

The product can be further purified by recrystallization from acetone/ether.

Cyclic Voltammetry of the Ferrocene/Ferrocenium Redox Couple

This protocol outlines the procedure for analyzing the electrochemical behavior of ferrocene to form the ferrocenium cation.

Materials and Equipment:

-

Potentiostat

-

Electrochemical cell with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

-

Counter electrode (e.g., platinum wire)

-

-

Ferrocene

-

Acetonitrile (HPLC grade)

-

Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (NBu₄PF₆)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare the Electrolyte Solution: Prepare a 0.1 M solution of NBu₄PF₆ in acetonitrile. This will serve as the supporting electrolyte.

-

Prepare the Analyte Solution: Prepare a 1-2 mM solution of ferrocene in the 0.1 M NBu₄PF₆/acetonitrile electrolyte solution.[5][6]

-

Cell Assembly and Deoxygenation: Assemble the three-electrode cell.[6] Deoxygenate the analyte solution by bubbling with nitrogen or argon for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.[5][6]

-

Electrochemical Measurement:

-

Set the initial and final potentials to scan through the Fc/Fc⁺ redox event (e.g., from 0 V to +0.8 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).[7]

-

Run the cyclic voltammogram. A characteristic reversible wave should be observed for the one-electron oxidation of ferrocene to the ferrocenium cation.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2. This value is often used as an internal reference standard in electrochemistry.

-

The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n=1) for a reversible one-electron process at room temperature.

-

Role in Drug Development

While Ferrocenium hexafluorophosphate itself is primarily a laboratory reagent, the ferrocene/ferrocenium redox system is of paramount importance in the development of novel therapeutics, particularly in oncology. The biological activity of many ferrocene-containing drugs is intrinsically linked to the in-situ formation of the ferrocenium cation.[8]

Mechanism of Action in Anticancer Therapy

The anticancer properties of ferrocene derivatives, such as the well-known "ferrocifens" (ferrocene analogs of tamoxifen), are often attributed to the generation of reactive oxygen species (ROS) through a Fenton-like mechanism.[8] The ferrocene moiety within the drug can undergo oxidation to the ferrocenium cation inside cancer cells. This redox cycling between Fe(II) and Fe(III) can catalyze the decomposition of endogenous hydrogen peroxide to produce highly cytotoxic hydroxyl radicals, which induce oxidative stress and lead to cancer cell death.[8] Some ferrocenium salts have shown direct antineoplastic activity against various tumor cell lines.[9]

Applications in Drug Delivery

The unique properties of the ferrocene/ferrocenium system are also being explored in drug delivery systems. Ferrocene-containing polymers and nanoparticles can be designed to be redox-responsive. For instance, a drug-loaded nanocarrier could be engineered to release its payload upon oxidation of the ferrocene units to ferrocenium in the oxidizing environment of a tumor. This targeted drug release mechanism holds promise for increasing the efficacy and reducing the side effects of chemotherapy.

Conclusion

Ferrocenium hexafluorophosphate is a versatile and important compound in both fundamental and applied chemistry. Its well-defined physical, chemical, and electrochemical properties make it an invaluable tool for researchers. While its direct therapeutic application is limited, the underlying ferrocene/ferrocenium redox couple is a cornerstone of an expanding class of organometallic drug candidates. A thorough understanding of the properties and reactions of Ferrocenium hexafluorophosphate is therefore essential for scientists working at the interface of chemistry, biology, and medicine, particularly in the pursuit of novel and effective anticancer therapies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. react.rutgers.edu [react.rutgers.edu]

- 5. utep.edu [utep.edu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. reddit.com [reddit.com]

- 8. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Ferrocene and Ferrocenium on MCF-7 Breast Cancer Cells and Interconnection with Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Bonding in Ferrocenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocenium (B1229745) hexafluorophosphate (B91526), [Fe(C₅H₅)₂]PF₆, is a paramagnetic, dark blue crystalline solid that has garnered significant attention in the fields of organometallic chemistry, electrochemistry, and materials science.[1][2][3] This technical guide provides a comprehensive overview of the electronic structure and bonding of ferrocenium hexafluorophosphate, with a focus on its synthesis, solid-state structure, and dynamic behavior. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers.

Introduction

The ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple is a cornerstone of organometallic electrochemistry, serving as a widely accepted internal standard for potential measurements.[1][2] Ferrocenium hexafluorophosphate, as a stable salt of the ferrocenium cation, is a readily accessible one-electron oxidizing agent.[2] Understanding the intricacies of its electronic structure and the nature of the bonding between the iron center and the cyclopentadienyl (B1206354) (Cp) ligands is crucial for its application in various chemical transformations and for the design of novel materials.[1][4] This guide delves into the key structural and electronic features of this important organometallic compound.

Synthesis of Ferrocenium Hexafluorophosphate

The most common laboratory synthesis of ferrocenium hexafluorophosphate involves the oxidation of ferrocene.[1] This can be achieved through either chemical or electrochemical methods.

Chemical Oxidation

A straightforward and scalable method for the synthesis of ferrocenium hexafluorophosphate is the chemical oxidation of ferrocene using a ferric salt, followed by precipitation with hexafluorophosphoric acid or an ammonium (B1175870) hexafluorophosphate solution.[1][2][3]

Experimental Protocol:

-

Dissolve ferrocene in a suitable organic solvent, such as acetone.[5]

-

In a separate vessel, dissolve a ferric salt (e.g., ferric chloride) in water.

-

Slowly add the aqueous ferric chloride solution to the ferrocene solution with stirring. The color of the solution will change from orange to a deep blue, indicating the formation of the ferrocenium cation.

-

To the resulting solution, add an aqueous solution of ammonium hexafluorophosphate ([NH₄]PF₆) to precipitate the dark blue ferrocenium hexafluorophosphate salt.

-

Collect the precipitate by filtration, wash with a suitable solvent (e.g., water, then a non-polar organic solvent) to remove any unreacted starting materials and byproducts.

-

The crude product can be recrystallized from a solvent mixture such as acetone/ethanol or dichloromethane/n-hexane to obtain high-purity crystals.

Electrochemical Synthesis

Electrochemical synthesis offers a cleaner and more controlled route to ferrocenium hexafluorophosphate, leveraging the reversible one-electron oxidation of the ferrocene/ferrocenium couple.[1]

Experimental Protocol:

-

Prepare an electrochemical cell with a working electrode (e.g., platinum), a counter electrode, and a reference electrode.

-

The electrolyte solution should consist of ferrocene dissolved in an organic solvent such as acetonitrile, containing a supporting electrolyte that provides the hexafluorophosphate anion, for example, tetrabutylammonium (B224687) hexafluorophosphate (NBu₄PF₆).[1]

-

Apply a controlled potential to the working electrode that is sufficient to oxidize ferrocene to the ferrocenium cation. This process can be monitored by cyclic voltammetry.

-

As the ferrocenium cation is generated at the anode, it will combine with the hexafluorophosphate anions in the solution to form the desired product, which may precipitate out of the solution depending on the concentration and solvent used.

-

The product can then be collected and purified as described in the chemical synthesis method.

Logical Workflow for Synthesis:

References

The Solvent's Influence: A Technical Guide to the Redox Potential of Ferrocenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

The ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple, frequently employed in the form of ferrocenium hexafluorophosphate (B91526), is a cornerstone of non-aqueous electrochemistry, often serving as an internal reference standard.[1][2] However, the long-held "ferrocene assumption"—that its redox potential is independent of the solvent—has been demonstrated to be a misconception.[3] The solvation environment plays a crucial role in modulating the electron transfer thermodynamics of this organometallic complex. This guide provides an in-depth analysis of the redox potential of ferrocenium hexafluorophosphate in various solvents, complete with experimental protocols and a summary of quantitative data.

The Impact of Solvent on Redox Potential

The formal potential of the Fc/Fc⁺ couple is significantly influenced by the physicochemical properties of the solvent.[3][4] This dependency arises from the differential solvation of the neutral ferrocene molecule and the charged ferrocenium cation. Factors such as the solvent's donor number, acceptor number, and polarity affect the stability of the charged species, thereby shifting the redox potential. For instance, the oxidation of ferrocene to the ferrocenium cation is shifted to more positive potentials in dichloromethane (B109758) (DCM) and dichloroethane (DCE) compared to acetonitrile (B52724) (ACN) due to Lewis-type donor-acceptor interactions.[5]

While ferrocene is a widely used standard, studies have shown that decamethylferrocene (DmFc) exhibits weaker solvent-solute interactions. This is because the methyl groups on the cyclopentadienyl (B1206354) rings hinder the access of solvent and electrolyte molecules to the iron center, making the DmFc⁺/DmFc couple a potentially superior internal reference redox system in organic solvents.[4]

Quantitative Data: Redox Potentials in Various Solvents

The following table summarizes the half-wave potentials (E₁⸝₂) of the ferrocene/ferrocenium couple in different organic solvents. It is important to note that the supporting electrolyte can also influence the measured potential.[4]

| Solvent | Supporting Electrolyte | E₁⸝₂ (V vs. reference) | Reference Electrode |

| Acetonitrile (ACN) | 0.1 M NBu₄PF₆ | +0.641 | Normal Hydrogen Electrode (NHE) |

| Acetonitrile (ACN) | 0.1 M NBu₄PF₆ | +0.40 | Saturated Calomel (B162337) Electrode (SCE) |

| Dichloromethane (DCM) | 0.1 M NBu₄PF₆ | +0.46 | Saturated Calomel Electrode (SCE) |

| Dichloromethane (DCM) | 0.1 M [Bu₄N][B(C₆F₅)₄] | +0.614 (vs. DmFc/DmFc⁺) | Decamethylferrocene |

| Tetrahydrofuran (THF) | 0.1 M [Bu₄N][BF₄] | +0.413 (vs. DmFc/DmFc⁺) | Decamethylferrocene |

| 2,2,2-Trifluoroethanol | 0.1 M [Bu₄N][ClO₄] | ~0.152 V higher than in THF | Decamethylferrocene |

Note: The use of different reference electrodes necessitates careful conversion for direct comparison. It is best practice to report the potential of the Fc/Fc⁺ couple against the chosen reference electrode under the specific experimental conditions.[6]

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for characterizing the electrochemical behavior of the ferrocene/ferrocenium system.[1] A typical experimental setup and procedure for determining the redox potential of ferrocenium hexafluorophosphate in a non-aqueous solvent are detailed below.

Materials and Reagents:

-

Ferrocene or Ferrocenium Hexafluorophosphate

-

High-purity (anhydrous) solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, NBu₄PF₆)

-

Polishing materials (e.g., alumina (B75360) slurry)

-

Inert gas (e.g., argon or nitrogen)

Electrochemical Cell Setup:

A standard three-electrode cell is employed:

-

Working Electrode: A glassy carbon or platinum disk electrode is commonly used.

-

Reference Electrode: A silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) can be used. For non-aqueous systems, a quasi-reference electrode, such as a silver wire, is often employed and its potential is calibrated against the Fc/Fc⁺ couple.

-

Counter (Auxiliary) Electrode: A platinum wire or mesh is typically used.

Procedure:

-

Electrode Preparation: The working electrode surface must be meticulously polished before each experiment to ensure reproducibility.[7] This is typically done using alumina slurry on a polishing pad, followed by rinsing with the solvent.

-

Solution Preparation: Prepare a solution of the analyte (e.g., 1 mM ferrocene) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M NBu₄PF₆).[7] The supporting electrolyte is crucial to minimize solution resistance and suppress electromigration.[7]

-

Deoxygenation: Dissolved oxygen can interfere with the electrochemical measurement, especially at negative potentials.[7] Therefore, the solution must be thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 10-15 minutes prior to the experiment. A gentle stream of the inert gas should be maintained over the solution during the measurement.[7]

-

Cyclic Voltammetry Measurement:

-

Place the prepared solution in the electrochemical cell with the three electrodes.

-

Set the initial potential and the potential window for the scan. For ferrocene, a scan initiated in the positive direction from approximately 0 V to +0.8 V (vs. SCE) is typical.

-

Set the scan rate, commonly starting at 100 mV/s.[7]

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸).

-

The half-wave potential (E₁⸝₂) is calculated as E₁⸝₂ = (Eₚₐ + Eₚ𝒸) / 2. This value represents the formal redox potential of the Fc/Fc⁺ couple under the given experimental conditions.

-

For a reversible one-electron process, the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) should be close to 59 mV at room temperature.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the logical relationship between solvent properties and redox potential, as well as a typical experimental workflow for its determination.

Caption: Logical relationship between solvent properties and the redox potential of the Fc/Fc⁺ couple.

References

- 1. Ferrocenium hexafluorophosphate | 11077-24-0 | Benchchem [benchchem.com]

- 2. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

An In-depth Technical Guide on the Magnetic Properties of Paramagnetic Ferrocenium Hexafluorophosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferrocenium (B1229745) hexafluorophosphate (B91526), [Fe(C₅H₅)₂]PF₆, is an organometallic salt widely recognized for its role as a stable, one-electron oxidizing agent and as a standard reference in non-aqueous electrochemistry.[1][2] Beyond its electrochemical applications, the compound's paramagnetic nature presents a rich area of study, offering insights into the electronic structure and magnetic behavior of the ferrocenium cation. This guide provides a comprehensive technical overview of the magnetic properties of Ferrocenium hexafluorophosphate, detailing its structural basis for paramagnetism, quantitative magnetic data from related compounds, and the experimental protocols used for its characterization.

The ferrocenium cation ([Fc]⁺) possesses a low-spin d⁵ electronic configuration, resulting in one unpaired electron (S=1/2), which is the origin of its paramagnetism.[1] Its magnetic behavior is characterized by a significant orbital contribution to the magnetic moment, causing deviations from the spin-only value.[3] This document synthesizes key data and methodologies from foundational studies, presenting them in an accessible format for researchers and professionals in chemistry and materials science.

Physicochemical and Structural Properties

The magnetic properties of [Fe(C₅H₅)₂]PF₆ are intrinsically linked to its molecular and crystal structure. The salt consists of the [Fe(C₅H₅)₂]⁺ cation and the hexafluorophosphate (PF₆⁻) anion.[2] The ferrocenium cation retains the classic sandwich structure of its neutral precursor, ferrocene, with a central iron atom coordinated to two parallel cyclopentadienyl (B1206354) (Cp) rings.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀F₆FeP | [2] |

| Molar Mass | 330.999 g·mol⁻¹ | [2] |

| Appearance | Dark blue or black crystalline powder | [1][2] |

| Crystal Structure | Monoclinic | [2][4] |

| Space Group | P2₁/c | [2] |

| Fe-C Average Bond Length | 2.047 Å | [2] |

| Magnetic Property | Paramagnetic | [1][2] |

Core Magnetic Properties and Quantitative Data

The paramagnetism of the ferrocenium cation arises from its d⁵ electron configuration, which leaves it with a single unpaired electron and a total spin quantum number of S = 1/2.[3] Consequently, it is an active subject for techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

A key characteristic of ferrocenium salts is the significant orbital angular momentum contribution to the total magnetic moment, which causes the experimentally observed effective magnetic moment (µ_eff) to be higher than the spin-only value of 1.73 µ_B.[3] The temperature dependence of the magnetic susceptibility (χ) typically follows the Curie-Weiss law, which accounts for magnetic interactions between paramagnetic centers.

While extensive data for the parent [Fe(C₅H₅)₂]PF₆ is distributed across various studies, data from closely related derivatives, such as decamethylferrocenium hexafluorophosphate, provides a clear and representative example of the magnetic behavior.

| Parameter | Value | Compound | Conditions | Reference |

| Molar Susceptibility x Temperature (χ_M T) | ~0.675 cm³·K·mol⁻¹ | Decamethylferrocenium Hexafluorophosphate | Room Temp. | [3] |

| Effective Magnetic Moment (µ_eff) | 1.95 - 2.25 µ_B | Various Methyl-Substituted Ferrocenium Salts | Temp. Dependent | [5] |

The deviation of the effective magnetic moment from the spin-only value and its temperature dependence are attributed to factors including spin-orbit coupling and electronic excitations to higher energy levels.[5]

Visualized Workflows and Relationships

Molecular Structure of Ferrocenium Hexafluorophosphate

The fundamental structure consists of the iron cation sandwiched between two cyclopentadienyl rings, with the hexafluorophosphate anion providing charge balance.

Experimental Workflow for Magnetic Characterization

The investigation of magnetic properties follows a structured workflow, from sample preparation to advanced characterization and data analysis.

Relationship Between Magnetic Parameters

The core magnetic parameters—susceptibility and effective magnetic moment—are directly related and their temperature dependence provides insight into the magnetic exchange interactions.

Experimental Protocols

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is the primary technique for determining the temperature and field dependence of magnetic susceptibility and magnetization.[6] It is highly sensitive, making it ideal for studying weakly magnetic (paramagnetic) materials.[7]

Objective: To measure the molar magnetic susceptibility (χ_M) as a function of temperature (T) and applied magnetic field (H).

Methodology:

-

Sample Preparation: A precisely weighed polycrystalline sample of [Fe(C₅H₅)₂]PF₆ (typically 5-20 mg) is loaded into a gelatin capsule or other suitable sample holder.

-

Mounting: The sample is mounted in a non-magnetic sample rod and inserted into the SQUID magnetometer.

-

Temperature Sweep: The sample chamber is cooled to the lowest desired temperature (e.g., 2 K). A small, constant magnetic field (e.g., 1000 Oe) is applied.

-

Data Collection (T-dependence): The magnetic moment of the sample is measured as the temperature is slowly swept upwards, typically from 2 K to 300 K.

-

Data Collection (H-dependence): At one or more fixed temperatures (e.g., 2 K and 300 K), the applied magnetic field is varied (e.g., from -5 T to +5 T) and the corresponding magnetization is recorded to generate a hysteresis loop.

-

Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder. The molar magnetic susceptibility (χ_M) is calculated, and the product χ_M T is plotted against T to analyze the magnetic behavior. The data is often fitted to the Curie-Weiss equation to extract the Weiss constant (θ).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is the most direct method for characterizing the paramagnetic S=1/2 state of the ferrocenium cation.[1]

Objective: To probe the electronic environment of the Fe(III) center and determine the g-tensor values.

Methodology:

-

Sample Preparation: A small amount of polycrystalline [Fe(C₅H₅)₂]PF₆ is loaded into a quartz EPR tube. For solution-state measurements, the compound is dissolved in a suitable degassed solvent like acetonitrile.[8]

-

Instrument Setup: The EPR tube is placed inside the microwave cavity of the spectrometer. Due to rapid spin-lattice relaxation in ferrocenium, the measurement must be conducted at very low temperatures, often around 20 K, as signals can be too broad to detect at 77 K or higher.[1]

-

Data Collection: The sample is irradiated with a constant microwave frequency while the external magnetic field is swept. The absorption of microwave energy is recorded as a function of the magnetic field, generating the EPR spectrum.

-

Data Analysis: The spectrum is analyzed to determine the g-values (g_parallel and g_perpendicular for an axial system), which provide information about the electronic structure and symmetry of the metal center. The shape and width of the spectral lines can offer insights into relaxation processes and interactions with neighboring nuclei.

Conclusion

Ferrocenium hexafluorophosphate is a cornerstone paramagnetic material whose magnetic properties are well-defined and instructive. Its S=1/2 spin state, coupled with a significant orbital contribution to its magnetic moment, makes it an excellent model system for studying fundamental magnetic principles. The characterization of these properties through robust techniques like SQUID magnetometry and low-temperature EPR spectroscopy provides critical data for materials science and inorganic chemistry. This guide serves as a foundational resource, equipping researchers with the necessary structural context, quantitative data, and experimental frameworks to effectively utilize and understand the magnetic behavior of this important organometallic compound.

References

- 1. Ferrocenium hexafluorophosphate | 11077-24-0 | Benchchem [benchchem.com]

- 2. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. [2211.12894] An ultra-low field SQUID magnetometer for measuring antiferromagnetic and weakly remanent magnetic materials at low temperatures [arxiv.org]

- 8. rsc.org [rsc.org]

The Advent and Ascension of a Versatile Oxidant: A Technical Guide to Ferrocenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocenium (B1229745) hexafluorophosphate (B91526), [Fe(C₅H₅)₂]PF₆, has carved a significant niche in the landscape of chemical reagents since its discovery. Initially explored as a stable salt of the ferrocenium cation, its unique properties as a mild, one-electron oxidizing agent rapidly propelled its adoption across various chemical disciplines. This technical guide delves into the historical development of ferrocenium hexafluorophosphate, charting its journey from initial synthesis to its establishment as an indispensable tool in both academic research and industrial applications. We will explore the evolution of its synthesis, its fundamental electrochemical properties, and its expanding role in organic synthesis and catalysis. Detailed experimental protocols for its preparation and key applications are provided, alongside a quantitative summary of its core characteristics.

Introduction: The Dawn of a New Reagent

The discovery of ferrocene (B1249389) in 1951 marked a pivotal moment in organometallic chemistry.[1] Its remarkable stability and rich reactivity paved the way for the exploration of its oxidized counterpart, the ferrocenium cation. Early studies focused on the one-electron oxidation of ferrocene, leading to the isolation of various ferrocenium salts. Among these, ferrocenium tetrachloroferrate was the first to be isolated.[2] However, the quest for more stable and versatile salts led to the investigation of various counterions, including tetrafluoroborate (B81430) (BF₄⁻), hexafluoroantimonate (SbF₆⁻), and tetraphenylborate (B1193919) (BPh₄⁻).[2] Ferrocenium hexafluorophosphate emerged as a particularly popular and commercially available reagent due to its notable stability and utility.[3]

This guide traces the historical trajectory of ferrocenium hexafluorophosphate, highlighting the key milestones in its development and the scientific contributions that established it as a cornerstone reagent in modern chemistry.

The Genesis of a Stable Oxidant: Synthesis of Ferrocenium Hexafluorophosphate

The preparation of ferrocenium hexafluorophosphate is primarily achieved through the one-electron oxidation of ferrocene. Over the years, both chemical and electrochemical methods have been refined to afford this dark blue, paramagnetic solid.

Chemical Oxidation: The Workhorse Method

The most common and scalable synthesis of ferrocenium hexafluorophosphate involves the chemical oxidation of ferrocene.[3] Ferric salts, such as ferric chloride (FeCl₃), are frequently employed as the oxidizing agent.

Experimental Protocol: Synthesis of Ferrocenium Hexafluorophosphate via Chemical Oxidation

This protocol is a compilation of established methods.[4][5]

-

Reagents and Materials:

-

Ferrocene (Fe(C₅H₅)₂)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Ammonium (B1175870) Hexafluorophosphate (NH₄PF₆)

-

Deionized Water

-

Schlenk flask or round-bottom flask with a stir bar

-

Stir plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and filter flask)

-

-

Procedure:

-

In a Schlenk flask, dissolve ferrocene (e.g., 0.5 g) in a mixture of acetone (e.g., 2 mL) and deionized water (e.g., 8 mL).[4]

-

In a separate beaker, prepare a solution of anhydrous ferric chloride (e.g., 0.55 g) in deionized water.[4]

-

Slowly add the ferric chloride solution to the stirring ferrocene solution. The color of the solution will change to a deep blue, indicating the formation of the ferrocenium cation.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for approximately 30 minutes.[4]

-

Prepare a solution of ammonium hexafluorophosphate (e.g., 0.5 g) in a minimal amount of deionized water (e.g., 5 mL).[4]

-

Add the ammonium hexafluorophosphate solution to the reaction mixture. A dark blue precipitate of ferrocenium hexafluorophosphate will form.

-

To enhance precipitation, cool the mixture in an ice bath for 20-30 minutes.[4]

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with ice-cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the final ferrocenium hexafluorophosphate as a dark blue crystalline powder.

-

Electrochemical Synthesis: A Controlled Alternative

Electrochemical methods offer a cleaner and more controlled route to ferrocenium hexafluorophosphate.[3] This approach leverages the well-behaved and reversible redox nature of the ferrocene/ferrocenium couple.

Experimental Workflow: Electrochemical Synthesis

Caption: Workflow for the electrochemical synthesis of Ferrocenium Hexafluorophosphate.

Physicochemical Properties and Electrochemical Behavior

The utility of ferrocenium hexafluorophosphate as a reagent is intrinsically linked to its distinct physicochemical and electrochemical properties.

| Property | Value | Reference(s) |

| Appearance | Dark blue or black crystalline powder | [6] |

| Molecular Formula | C₁₀H₁₀F₆FeP | [6] |

| Molar Mass | 330.999 g·mol⁻¹ | [6] |

| Solubility | Soluble in acetonitrile | [6] |

| Magnetic Property | Paramagnetic | [6] |

| Redox Potential (Fc⁺/Fc) | +0.641 V vs. NHE (in 0.1 M NBu₄PF₆ in acetonitrile) | [6] |

The ferrocene/ferrocenium redox couple is widely recognized for its electrochemical reversibility and is frequently used as an internal standard in non-aqueous electrochemistry.[3][6] The standard potential of the Fc⁺/Fc couple can be influenced by the solvent and the supporting electrolyte.

Signaling Pathway: The Ferrocene/Ferrocenium Redox Couple

Caption: The reversible one-electron redox process of the Ferrocene/Ferrocenium couple.

Historical Applications in Organic Synthesis

Soon after its characterization, the synthetic utility of ferrocenium hexafluorophosphate as a mild one-electron oxidant was recognized. It found applications in a variety of organic transformations, often proceeding under milder conditions than traditional oxidizing agents.

Early Examples of Oxidative Transformations

One of the earliest and most significant applications of ferrocenium salts was in the oxidative coupling of enolates. This methodology provided a novel route to carbon-carbon bond formation.

Reaction Scheme: Oxidative Dimerization of Enolates

Caption: Generalized scheme for the oxidative dimerization of enolates using Ferrocenium hexafluorophosphate.

Catalytic Applications

Beyond stoichiometric oxidations, ferrocenium hexafluorophosphate has been employed as a catalyst in a range of organic reactions. Its ability to act as a Lewis acid or to initiate electron transfer processes has been harnessed in various transformations.

-

Diels-Alder Reactions: Ferrocenium hexafluorophosphate was found to catalyze the Diels-Alder reaction between dienes and α,β-unsaturated carbonyl compounds.

-

Strecker Reaction: It has been used to accelerate the Strecker reaction for the synthesis of α-aminonitriles.

-

Aminolysis of Epoxides: The ring-opening of epoxides with amines is another reaction catalyzed by ferrocenium salts.

-

Etherification of Propargylic Alcohols: More recent studies have demonstrated its effectiveness in catalyzing the etherification of propargylic alcohols.[2]

Conclusion: An Enduring Legacy

From its initial synthesis to its widespread application, the historical development of ferrocenium hexafluorophosphate is a testament to the enduring quest for novel and efficient chemical reagents. Its stability, well-defined redox properties, and versatility as a one-electron oxidant have solidified its place in the chemist's toolkit. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's history and capabilities is crucial for its effective application in the synthesis of complex molecules and the development of innovative chemical processes. The continued exploration of ferrocenium-based reagents and catalysts promises to open new avenues in synthetic chemistry for years to come.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. Ferrocenium hexafluorophosphate | 11077-24-0 | Benchchem [benchchem.com]

- 4. react.rutgers.edu [react.rutgers.edu]

- 5. youtube.com [youtube.com]

- 6. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]

The Pivotal Role of Ferrocenium Hexafluorophosphate in Modern Organometallic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ferrocenium (B1229745) hexafluorophosphate (B91526), [Cp₂Fe]PF₆, has emerged as a cornerstone reagent in organometallic chemistry. This stable, deep-blue paramagnetic salt is widely recognized for its utility as a clean and reliable one-electron oxidizing agent. Its significance extends from fundamental electrochemical studies, where the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple serves as a universal reference standard, to a broad spectrum of applications in organic synthesis and catalysis.[1] This technical guide delves into the key discoveries involving ferrocenium hexafluorophosphate, presenting its synthesis, physicochemical properties, and seminal applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis and Physicochemical Properties

The discovery and utility of ferrocenium salts are intrinsically linked to the chemistry of ferrocene. The straightforward one-electron oxidation of the parent ferrocene molecule yields the stable ferrocenium cation.[1] Among the various salts, the hexafluorophosphate variant is popular due to its stability and commercial availability.

Synthesis of Ferrocenium Hexafluorophosphate

The most common laboratory and commercial synthesis involves the chemical oxidation of ferrocene using a ferric salt, followed by precipitation with a source of the hexafluorophosphate anion.

Experimental Protocol: Synthesis of Ferrocenium Hexafluorophosphate

-

Materials: Ferrocene (2.5 g, 13.4 mmol), anhydrous Ferric Chloride (FeCl₃) (2.95 g, 18.0 mmol), Ammonium Hexafluorophosphate ([NH₄][PF₆]) (2.9 g, 17.8 mmol), Acetone (B3395972), Water, Ethanol (B145695).

-

Procedure:

-

Dissolve ferrocene in a mixture of 50 mL of water and 20 mL of acetone in a flask with a magnetic stir bar.

-

To the stirred solution at room temperature, add anhydrous FeCl₃. The solution will turn a deep blue color.

-

Stir the mixture for 15 minutes.

-

Filter the deep blue solution to remove any insoluble impurities.

-

To the filtrate, add [NH₄][PF₆].

-

After stirring for an additional 5 minutes, add 25 mL of ethanol to induce the precipitation of the product.

-

Collect the blue solid by vacuum filtration.

-

The crude product can be purified by dissolving it in a minimal amount of acetone, filtering, and re-precipitating by the addition of diethyl ether or ethanol.

-

Wash the purified solid with diethyl ether and dry in air.

-

This protocol provides a straightforward and scalable method for producing high-purity ferrocenium hexafluorophosphate.

Electrochemical Properties

The Fc⁺/Fc redox couple is a cornerstone of non-aqueous electrochemistry, widely used as an internal reference standard for calibrating electrochemical measurements due to its well-defined and reversible behavior.[1] In a 0.1 M solution of NBu₄PF₆ in acetonitrile (B52724), the Fc⁺/Fc couple has a potential of +0.641 V versus the Normal Hydrogen Electrode (NHE).[1][2] This potential can be systematically tuned by introducing electron-donating or electron-withdrawing substituents onto the cyclopentadienyl (B1206354) rings, which alters the electron density at the iron center.

Table 1: Redox Potentials of Selected Substituted Ferrocene Derivatives

| Substituent Group | Compound Name | E₁/₂ (V vs. Fc⁺/Fc) | E₁/₂ (V vs. SCE) |

| -H | Ferrocene | 0.00 | +0.403 |

| -C(O)CH₃ | Acetylferrocene | +0.27 | - |

| 1,1'-(CH₃)₂ | 1,1'-Dimethylferrocene | - | +0.302 |

| 1,1',2,2',3,3',4,4'-(CH₃)₈ | Octamethylferrocene | - | +0.003 |

| 1,1',2,2',3,3',4,4',5,5'-(CH₃)₁₀ | Decamethylferrocene | -0.59 | -0.096 |

Data compiled from multiple sources. Conditions may vary. E₁/₂ vs. SCE measured in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte.

Electron-donating groups, like methyl groups, make the ferrocene easier to oxidize, shifting the potential to more negative values. Conversely, electron-withdrawing groups, such as the acetyl group, make oxidation more difficult, resulting in a more positive redox potential. This tunability allows for the design of oxidizing agents with varying strengths.

Key Discoveries and Applications

The unique properties of ferrocenium hexafluorophosphate have led to its application in several key areas of research, most notably in organic synthesis and catalysis.

Role as a One-Electron Oxidant

Ferrocenium salts are excellent one-electron oxidizing agents. The process is clean because the reduced product, ferrocene, is a stable, neutral molecule that is often easily separated from the ionic products of the reaction. This property is exploited in a variety of transformations that proceed through radical cation intermediates.

A significant application is the oxidative cyclization of alkenylmalonic esters. The reaction involves the initial formation of an enolate, which is then oxidized by the ferrocenium salt to a radical intermediate. This radical undergoes cyclization, and a subsequent oxidation step leads to the final bicyclic lactone product. This transformation requires a stoichiometric amount of the ferrocenium salt.

Catalytic Applications

Beyond its role as a stoichiometric oxidant, ferrocenium hexafluorophosphate has proven to be a versatile catalyst for a range of organic reactions, often functioning as a mild Lewis acid or as a redox catalyst.

Ferrocenium hexafluorophosphate efficiently catalyzes the etherification of tertiary propargylic alcohols with primary and secondary alcohols.[3] This method is advantageous as it proceeds under mild conditions (40°C), uses equimolar amounts of substrates, and minimizes side reactions like the Meyer-Schuster rearrangement.[3] The proposed mechanism involves the ferrocenium ion acting as a Lewis acid to facilitate the formation of a propargylic carbocation, which is then trapped by the alcohol nucleophile.

Experimental Protocol: Catalytic Etherification of a Propargylic Alcohol

-

Materials: 1,1-diphenyl-2-propyn-1-ol (B1359810) (propargylic alcohol), n-Butanol, Ferrocenium hexafluorophosphate ([Cp₂Fe]PF₆), Dichloromethane (CH₂Cl₂).

-

General Procedure:

-

To a solution of the propargylic alcohol (1.0 mmol) and n-butanol (1.0 mmol) in 5 mL of CH₂Cl₂, add [Cp₂Fe]PF₆ (0.03 mmol, 3 mol%).

-

Stir the reaction mixture at 40°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from 5 hours to 3 days.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired propargylic ether.

-

Table 2: Ferrocenium-Catalyzed Etherification of Propargylic Alcohols

| Propargylic Alcohol | Alcohol Nucleophile | Catalyst Loading (mol%) | Time | Yield (%) |

| 1,1-diphenyl-2-propyn-1-ol | n-Butanol | 3 | 24 h | 90 |

| 1,1-diphenyl-2-propyn-1-ol | Methanol | 3 | 5 h | 85 |

| 1-ethynyl-1-cyclohexanol | n-Butanol | 3 | 3 d | 65 |

| 1-phenyl-1-ethynyl-ethanol | n-Butanol | 3 | 48 h | 78 |

Data adapted from literature.[3][4] Conditions: CH₂Cl₂ solvent, 40°C.

A notable green chemistry application is the aerobic oxidation of benzylic amines to imines, using ferrocenium hexafluorophosphate as a catalyst, water as the solvent, and air as the terminal oxidant. This process is highly efficient, with catalyst loadings as low as 5 mol%.

Experimental Protocol: Aerobic Oxidation of Benzyl (B1604629) Amine

-

Materials: Benzyl amine, Ferrocenium hexafluorophosphate ([Cp₂Fe]PF₆), Deionized water, Air pump.

-

Procedure:

-

Suspend [Cp₂Fe]PF₆ (1.54 g, 4.65 mmol, 5 mol%) in 2 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.

-

Add benzyl amine (10 g, 93.3 mmol, 1 equiv.) to the suspension.

-

Bubble air through the reaction mixture at a controlled rate (e.g., 200-210 bubbles per minute) using an aquarium pump fitted with a needle.

-

Stir the reaction at 65°C for 8-12 hours. The color of the solution may change from bluish-green to red-orange.

-

After the reaction is complete, extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Table 3: Ferrocenium-Catalyzed Aerobic Oxidation of Primary Amines

| Amine Substrate | Reaction Time (h) | Yield of Imine (%) |

| Benzyl amine | 8 | 93 |

| 4-Methoxybenzyl amine | 10 | 91 |

| 4-Chlorobenzyl amine | 12 | 85 |

| Cinnamyl amine | 10 | 75 |

Data adapted from literature. Conditions: 5 mol% [Cp₂Fe]PF₆, water, 65°C, air.

Ferrocenium salts also catalyze the ring-opening of epoxides with amines to produce valuable β-amino alcohols. While ferrocenium tetrafluoroborate (B81430) is often cited for this reaction, the hexafluorophosphate salt also demonstrates activity. The reaction is proposed to proceed via Lewis acid activation of the epoxide ring by the ferrocenium cation, making it more susceptible to nucleophilic attack by the amine.

Representative Experimental Protocol: Aminolysis of an Epoxide

-

Materials: Styrene (B11656) oxide (epoxide), Aniline (B41778) (amine), Ferrocenium hexafluorophosphate ([Cp₂Fe]PF₆), Acetonitrile.

-

General Procedure:

-

To a flask, add styrene oxide (1 mmol) and aniline (1 mmol).

-

Add ferrocenium hexafluorophosphate (0.05 mmol, 5 mol%).

-

The reaction can often be performed under solvent-free conditions or in a solvent like acetonitrile.

-

Stir the mixture at room temperature or slightly elevated temperatures (e.g., 60°C) for the required time (typically 1-24 hours).

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by direct purification via column chromatography on silica gel.

-

Conclusion

Ferrocenium hexafluorophosphate is far more than an electrochemical standard; it is a versatile and powerful tool in the arsenal (B13267) of the modern chemist. Its key discoveries lie in its predictable one-electron oxidizing capability and its emergence as a robust, mild catalyst for a variety of important organic transformations. The ability to fine-tune its redox potential through substitution, coupled with its operational simplicity and the stability of its reduced ferrocene form, ensures its continued relevance. For researchers in organometallic chemistry and professionals in drug development, a thorough understanding of the properties and applications of ferrocenium hexafluorophosphate is essential for the design of novel synthetic pathways and the development of efficient chemical processes.

References

Spectroscopic Characterization of Ferrocenium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenium (B1229745) hexafluorophosphate (B91526), [Fe(C₅H₅)₂]PF₆, is a paramagnetic, dark blue crystalline solid that serves as a versatile one-electron oxidizing agent in various chemical transformations.[1][2][3][4] Its utility spans organic synthesis, catalysis, and electrochemistry, where the well-behaved and reversible ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple is a standard for calibrating electrochemical measurements.[1][3] A thorough understanding of its spectroscopic properties is paramount for its application and for the characterization of its reaction products. This guide provides an in-depth overview of the key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—used to characterize this important organometallic compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the redox state and investigating the electronic transitions within the ferrocenium cation. The electronic absorption spectrum of ferrocenium hexafluorophosphate is characterized by a distinct band in the visible region, which is responsible for its deep blue color.

Key Absorption Bands:

The most prominent feature in the UV-Vis spectrum of ferrocenium hexafluorophosphate is a broad absorption band centered around 617-620 nm.[5] This absorption is attributed to a metal-to-ligand charge transfer (MLCT) transition. Some studies also report a significant absorption band around 550 nm, identified as a metal-metal charge transfer (MMCT) band in bimetallic systems containing a ferrocenyl group.[6]

| Parameter | Value | Solvent | Reference |

| λmax | ~620 nm | Dichloromethane (B109758) | [5] |

| λmax | 550 nm | Not Specified | [6] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of ferrocenium hexafluorophosphate in a suitable UV-transparent solvent, such as dichloromethane or acetonitrile. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

-

Fill the sample cuvette with the ferrocenium hexafluorophosphate solution.

-

Scan a spectrum over the desired wavelength range (e.g., 300-800 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) if the concentration is known, using the Beer-Lambert law (A = εcl).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the ferrocenium cation ([Fc]⁺) and the hexafluorophosphate anion (PF₆⁻), providing a molecular fingerprint of the compound.[1] This technique is crucial for confirming the presence of both ionic species and assessing the purity of the sample.

Characteristic Vibrational Frequencies:

The IR spectrum of ferrocenium hexafluorophosphate displays characteristic bands for both the ferrocenium cation and the hexafluorophosphate anion. The vibrations of the cyclopentadienyl (B1206354) (Cp) rings and their interaction with the central iron atom give rise to specific modes.[1] Oxidation of ferrocene to the ferrocenium cation leads to a weakening of the η⁵-complex bond, resulting in a shift of fingerprint modes to lower frequencies.[7] The PF₆⁻ anion also exhibits strong, characteristic IR bands.[1]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3100 | C-H stretching of Cp rings | General IR knowledge |

| ~1410 | C-C stretching of Cp rings | General IR knowledge |

| ~1100 | C-H in-plane bending | General IR knowledge |

| ~840 | Strong, broad band for P-F stretching of PF₆⁻ | [1] |

| ~450 | Fe-Cp stretching | [7] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of ferrocenium hexafluorophosphate with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., KBr or NaCl).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the KBr pellet or salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic vibrational frequencies and compare them to literature values to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its paramagnetic nature, obtaining high-resolution NMR spectra of the ferrocenium cation itself is challenging.[5] The unpaired electron on the Fe(III) center leads to significant line broadening and large chemical shifts, making standard ¹H and ¹³C NMR analysis difficult. Therefore, NMR spectroscopy is more commonly used to characterize the diamagnetic precursor, ferrocene, or its derivatives.

However, solid-state NMR techniques, particularly ²H NMR of deuterated analogues, have been employed to study the molecular dynamics of the ferrocenium cation in the solid state.[8] For routine characterization in solution, NMR is generally not the primary technique for the ferrocenium cation.

When NMR is applied to ferrocene, the ten equivalent protons of the two cyclopentadienyl rings appear as a sharp singlet in the ¹H NMR spectrum.[1] In contrast, paramagnetic ferrocenium salts exhibit very broad and shifted signals.

Experimental Protocol: NMR Spectroscopy (of Ferrocene Precursor)

-

Sample Preparation: Dissolve a few milligrams of ferrocene in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Measurement: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Analysis: Analyze the chemical shifts, coupling patterns, and integration to confirm the structure of the ferrocene precursor.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of ferrocenium hexafluorophosphate.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of ferrocenium hexafluorophosphate relies on a combination of techniques. UV-Vis spectroscopy confirms the electronic structure and oxidation state of the ferrocenium cation. IR spectroscopy provides a definitive fingerprint, identifying both the cation and the hexafluorophosphate anion. While solution-phase NMR of the paramagnetic ferrocenium cation is challenging, NMR analysis of the ferrocene precursor and solid-state NMR studies of the final product provide valuable structural and dynamic information. Together, these methods offer a comprehensive analytical toolkit for researchers working with this important organometallic reagent.

References

- 1. Ferrocenium hexafluorophosphate | 11077-24-0 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Hexafluorophosphate de ferrocénium — Wikipédia [fr.wikipedia.org]

- 4. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. High-Spin State of a Ferrocene Electron Donor Revealed by Optical and X-ray Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Ferrocenium Hexafluorophosphate: Application Notes and Protocols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ferrocenium (B1229745) hexafluorophosphate (B91526), [Cp₂Fe]PF₆, as a versatile reagent in organic synthesis. Ferrocenium hexafluorophosphate is a stable, commercially available one-electron oxidizing agent and Lewis acid catalyst.[1] Its applications span a range of transformations, offering mild reaction conditions and unique reactivity. This guide focuses on its utility in key organic reactions, providing quantitative data, detailed experimental procedures, and mechanistic visualizations to facilitate its adoption in research and development.

Application Note: Lewis Acid Catalysis for Etherification and Cyclization Reactions

Ferrocenium hexafluorophosphate serves as an effective Lewis acid catalyst, activating hydroxyl groups to facilitate nucleophilic substitution and cyclization reactions. Its utility is particularly notable in the etherification of propargylic alcohols and the dehydrative cyclization of 1,4-diols to form tetrahydrofurans.

Etherification of Propargylic Alcohols

Ferrocenium hexafluorophosphate catalyzes the substitution of the hydroxyl group in tertiary propargylic alcohols with various primary and secondary alcohols. This method provides a direct route to propargylic ethers, which are valuable intermediates in organic synthesis. The reaction proceeds under mild conditions, often requiring only equimolar amounts of the alcohol substrates.

Quantitative Data Summary:

| Substrate (Propargylic Alcohol) | Nucleophile (Alcohol) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) |

| 2-Methyl-4-phenyl-3-butyn-2-ol | n-Butanol | 3 | CH₂Cl₂ | 40 | 18 h | ~46% |

| 2-Methyl-4-phenyl-3-butyn-2-ol | n-Butanol | 1-5 | CH₂Cl₂ | 40 | 2-18 h | 3-49% |

| Terminal, tertiary propargylic alcohols | Primary & secondary alcohols | 3 | CH₂Cl₂ | 40 | 5 h - 3 d | 20-90% |

Experimental Protocol: Synthesis of 2-butoxy-2-methyl-4-phenyl-3-butyne

This protocol is a representative example based on literature procedures.

Materials:

-

2-Methyl-4-phenyl-3-butyn-2-ol

-

n-Butanol

-

Ferrocenium hexafluorophosphate ([Cp₂Fe]PF₆)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-phenyl-3-butyn-2-ol (e.g., 160 mg, 1.0 mmol, 1.0 equiv).

-

Add anhydrous dichloromethane (10 mL).

-

Add n-butanol (e.g., 91 μL, 1.0 mmol, 1.0 equiv).

-

Add ferrocenium hexafluorophosphate (e.g., 9.9 mg, 0.03 mmol, 3 mol%).

-

Stir the reaction mixture at 40 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (or after a set time, e.g., 18 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired propargylic ether.

Proposed Mechanism of Etherification:

The ferrocenium cation acts as a Lewis acid, coordinating to the hydroxyl group of the propargylic alcohol. This coordination enhances the leaving group ability of the hydroxyl group, facilitating its departure as water and the formation of a resonance-stabilized propargyl cation. Subsequent nucleophilic attack by the alcohol affords the propargylic ether and regenerates the active catalytic species, although the exact nature of the regenerated catalyst is part of ongoing research.

References

The Role of Ferrocenium Hexafluorophosphate in Electrochemical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ferrocenium (B1229745) hexafluorophosphate (B91526), [Fe(C₅H₅)₂]PF₆, is a stable, commercially available organometallic salt that plays a pivotal role in the field of electrochemistry.[1][2] Its utility stems from the well-behaved and reversible one-electron redox couple of its cation, ferrocenium (Fc⁺), and its neutral counterpart, ferrocene (B1249389) (Fc).[1] This document provides detailed application notes and experimental protocols for the use of ferrocenium hexafluorophosphate in various electrochemical studies.

Core Applications

The unique electrochemical properties of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple make it an invaluable tool for several key applications:

-

Internal Standard for Potential Referencing: In non-aqueous electrochemistry, the potential of reference electrodes can be unstable or vary between experiments and solvents. The Fc/Fc⁺ couple is widely used as an internal standard to calibrate the potential scale.[1][3] By reporting potentials versus the Fc/Fc⁺ couple, researchers can compare results obtained in different laboratories and under different conditions.[3][4]

-

One-Electron Oxidizing Agent: Ferrocenium salts are effective and reliable one-electron oxidizing agents.[2] The reduced product, ferrocene, is a relatively inert and stable compound, which can be easily separated from ionic reaction products, simplifying downstream processing in organic synthesis.[2]

-

Redox Mediator in Biosensors: Ferrocene and its derivatives are commonly employed as redox mediators in electrochemical biosensors. They facilitate electron transfer between a biological recognition element (like an enzyme) and the electrode surface. This is crucial for the development of sensors for a wide range of analytes, including glucose, pesticides, and toxins, which are relevant in drug development and clinical diagnostics.[5][6]

Data Presentation: Electrochemical Properties

The formal potential of the Fc/Fc⁺ redox couple exhibits some dependence on the solvent and the supporting electrolyte used.[1][7] This highlights the importance of reporting these conditions when using it as a reference.

| Solvent | Supporting Electrolyte | Potential (V vs. NHE*) | Citation |

| Acetonitrile | 0.1 M NBu₄PF₆ | +0.641 | [1][2] |

| Dichloromethane | 0.1 M n-Bu₄NPF₆ | +0.46 | [8] |

| Acetonitrile | 0.1 M n-Bu₄NPF₆ | +0.40 | [8] |

*Normal Hydrogen Electrode

Mandatory Visualizations

Experimental Workflow: Internal Standard Calibration

The following diagram illustrates the logical workflow for using the Fc/Fc⁺ couple as an internal standard in cyclic voltammetry.

Caption: Workflow for internal potential referencing using ferrocene.

Signaling Pathway: Redox Mediation in a Biosensor

This diagram shows how ferrocene acts as a shuttle for electrons between an enzyme and an electrode in a typical biosensor.

References

- 1. Ferrocenium hexafluorophosphate | 11077-24-0 | Benchchem [benchchem.com]

- 2. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]

- 4. sop4cv.com [sop4cv.com]

- 5. Biosensors and their applications – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Electrochemical Biosensors Can Do for Forensic Science? Unique Features and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liqui ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05483A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Ferrocenium Hexafluorophosphate as an Internal Reference Standard in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In cyclic voltammetry (CV), an accurate and stable reference electrode is crucial for obtaining reproducible and comparable results. While standard reference electrodes like Ag/AgCl or Saturated Calomel Electrode (SCE) are common, their potentials can drift, especially in non-aqueous solvents.[1] To overcome this, an internal reference standard, a stable redox couple added to the solution under investigation, is often employed. The ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is a widely accepted internal standard for non-aqueous electrochemistry, as recommended by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] Ferrocenium hexafluorophosphate (B91526) (FcPF₆) is a stable salt of the oxidized form of ferrocene and is often used in conjunction with ferrocene (Fc) to establish a reliable reference potential.

The Fc/Fc⁺ couple exhibits a well-behaved, reversible, one-electron redox process, characterized by a classic "duck-shaped" cyclic voltammogram.[1] Reporting the potentials of an analyte relative to the half-wave potential (E₁⸝₂) of the Fc/Fc⁺ couple allows for direct comparison of results between different laboratories and experimental setups, mitigating issues with pseudo-reference electrodes whose potentials can be unstable.[1][4]

Advantages and Considerations

Advantages:

-

Well-Defined and Reversible Redox Behavior: The Fc/Fc⁺ couple displays a nearly ideal reversible electrochemical behavior in many organic solvents.[1]

-

Stability: Ferrocene is commercially available and stable, while the decamethylferrocene derivative offers even greater stability for the cationic form.[5][6]

-

Mitigates Reference Electrode Drift: It allows for accurate potential referencing, even with quasi-reference electrodes that may experience potential drift.[1][4]

-

IUPAC Recommended: Its use as an internal standard is recommended by IUPAC, promoting standardization of electrochemical data.[2][3]

Considerations:

-

Solubility: Ferrocene is insoluble in aqueous solutions, limiting its use to non-aqueous electrochemistry.[1] For aqueous systems, other internal standards like the potassium hexacyanoferrate(II)/(III) couple may be more suitable.[7]

-

Solvent Dependence: The formal potential of the Fc/Fc⁺ couple can be influenced by the solvent and supporting electrolyte used.[2][8] Therefore, it is crucial to report the solvent and electrolyte system when presenting data.

-

Potential Overlap: The redox potential of the Fc/Fc⁺ couple should not overlap with the electrochemical features of the analyte under investigation.[4]

-

Chemical Reactivity: The ferrocenium cation can be reactive towards nucleophiles in some media, which could affect the reversibility of the redox couple.[6][8]

Experimental Workflow

The following diagram illustrates the general workflow for using ferrocenium hexafluorophosphate as an internal reference standard in a cyclic voltammetry experiment.

Caption: Experimental workflow for using an internal reference standard.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for using the ferrocene/ferrocenium hexafluorophosphate redox couple as an internal reference standard in cyclic voltammetry.

Materials and Reagents:

-

Ferrocene (Fc)

-

Ferrocenium hexafluorophosphate (FcPF₆) (optional, can be generated in situ from ferrocene)

-

Analyte of interest

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate - TBAPF₆)

-

Anhydrous non-aqueous solvent (e.g., acetonitrile (B52724) - ACN, dichloromethane (B109758) - DCM)

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/Ag⁺ or a silver wire pseudo-reference electrode)[9]

-

Counter electrode (e.g., platinum wire)

-

Volumetric flasks and pipettes

-

Electrochemical cell

-

Potentiostat

Solution Preparation:

-

Supporting Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent. This solution will be used to prepare the analyte and ferrocene solutions.

-

Analyte Solution: Prepare a solution of the analyte of interest at the desired concentration (typically 1-10 mM) using the supporting electrolyte solution as the solvent.[10]

-

Ferrocene Stock Solution: Prepare a stock solution of ferrocene (e.g., 10 mM) in the supporting electrolyte solution.

Cyclic Voltammetry Procedure:

-

Electrode Preparation: Polish the working electrode according to the manufacturer's instructions to ensure a clean and reproducible surface.[11] Rinse all electrodes with the solvent to be used.

-

Cell Assembly: Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes.

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[11][12] Maintain a gentle flow of the inert gas over the solution during the experiment.

-

Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window of the solvent/electrolyte system.[11]

-

Analyte Scan: Record the cyclic voltammogram of the analyte solution.

-

Addition of Internal Standard: Add a small, known volume of the ferrocene stock solution to the analyte solution to achieve a final ferrocene concentration of approximately 1 mM.[10] Alternatively, the internal standard can be added at the end of the experiment.[4]

-

Combined Scan: Record the cyclic voltammogram of the solution containing both the analyte and the ferrocene/ferrocenium standard. Ensure that the potential range scanned is sufficient to observe the redox waves of both the analyte and the Fc/Fc⁺ couple.

Data Analysis and Reporting

The primary purpose of using an internal standard is to provide a reliable reference point for the measured potentials.

Logical Relationship for Data Referencing

Caption: Logic for referencing analyte potentials to the internal standard.

-

Determine the Half-Wave Potential (E₁⸝₂) of the Fc/Fc⁺ Couple: From the cyclic voltammogram containing the internal standard, identify the anodic (Eₚₐ) and cathodic (Eₚ꜀) peak potentials for the ferrocene oxidation/ferrocenium reduction. The half-wave potential is calculated as: E₁⸝₂ = (Eₚₐ + Eₚ꜀) / 2

-

Reference Analyte Potentials: The potentials of the analyte's redox features (e.g., peak potentials) are then reported relative to the E₁⸝₂ of the Fc/Fc⁺ couple by subtracting the E₁⸝₂ of Fc/Fc⁺ from the measured potential of the analyte. The resulting potential scale should be labeled as "Potential vs. Fc/Fc⁺".[4]

Quantitative Data

The formal potential of the ferrocene/ferrocenium couple can vary depending on the solvent and the supporting electrolyte. The following table summarizes some reported values. It is important to note that these values can be affected by the specific experimental conditions.

| Solvent | Supporting Electrolyte | E₁⸝₂ (V vs. SCE) | Reference(s) |

| Acetonitrile | 0.1 M TBAPF₆ | +0.38 | [11] |

| Acetonitrile | 0.1 M TEAP | Not specified | [13] |

| Dichloromethane | 0.1 M TBAPF₆ | +0.48 | [2] |

| Dimethylformamide (DMF) | Not specified | Not specified | [10] |

| Tetrahydrofuran (THF) | 0.1 M TBAPF₆ | +0.55 | [14] |

| 1,2-Dichloroethane | Not specified | Not specified | [15] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not specified | Not specified | [15] |

Note: The values in the table are approximate and can vary. It is always best practice to determine the E₁⸝₂ of the Fc/Fc⁺ couple under your specific experimental conditions.

Conclusion

The use of ferrocenium hexafluorophosphate as an internal reference standard in cyclic voltammetry is a robust method for obtaining reliable and comparable electrochemical data in non-aqueous solvents. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can ensure the accuracy and reproducibility of their results, contributing to the standardization of electrochemical measurements in the scientific community.

References

- 1. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liqui ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05483A [pubs.rsc.org]

- 4. sop4cv.com [sop4cv.com]

- 5. academic.oup.com [academic.oup.com]